

potential therapeutic targets of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

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Compound of Interest

Compound Name: 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Cat. No.: B062578

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An in-depth analysis of the publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding the specific therapeutic targets of **1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine** (CAS: 162045-29-6). This compound is commercially available for research purposes, but there is no substantive published data detailing its biological activity, mechanism of action, or potential therapeutic applications.[1]

While direct evidence is lacking for this specific molecule, an examination of structurally related compounds can provide insights into its potential areas of pharmacological relevance. The core structure, a 1-Boc-4-aminopiperidine scaffold, is a common motif in medicinal chemistry.[2]

Analysis of Structurally Related Compounds

Compounds with a similar 1-Boc-4-(phenylamino)-piperidine core have been investigated for a range of biological activities. It is crucial to note that the specific substitution on the phenyl ring dramatically influences the biological target and activity.

1. Analogs as Intermediates for Opioids:

The most extensively documented use of a closely related analog, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP), is as a precursor in the synthesis of fentanyl and its derivatives.[3][4][5] Fentanyl is a potent μ -opioid receptor agonist. Due to its role as a key intermediate in the synthesis of controlled substances, 1-Boc-4-AP is a regulated chemical.[3][6][7] The structural similarity suggests that **1-Boc-4-(2-hydroxymethyl-phenylamino)-**

piperidine could potentially be used as an intermediate in the synthesis of novel opioid receptor modulators.

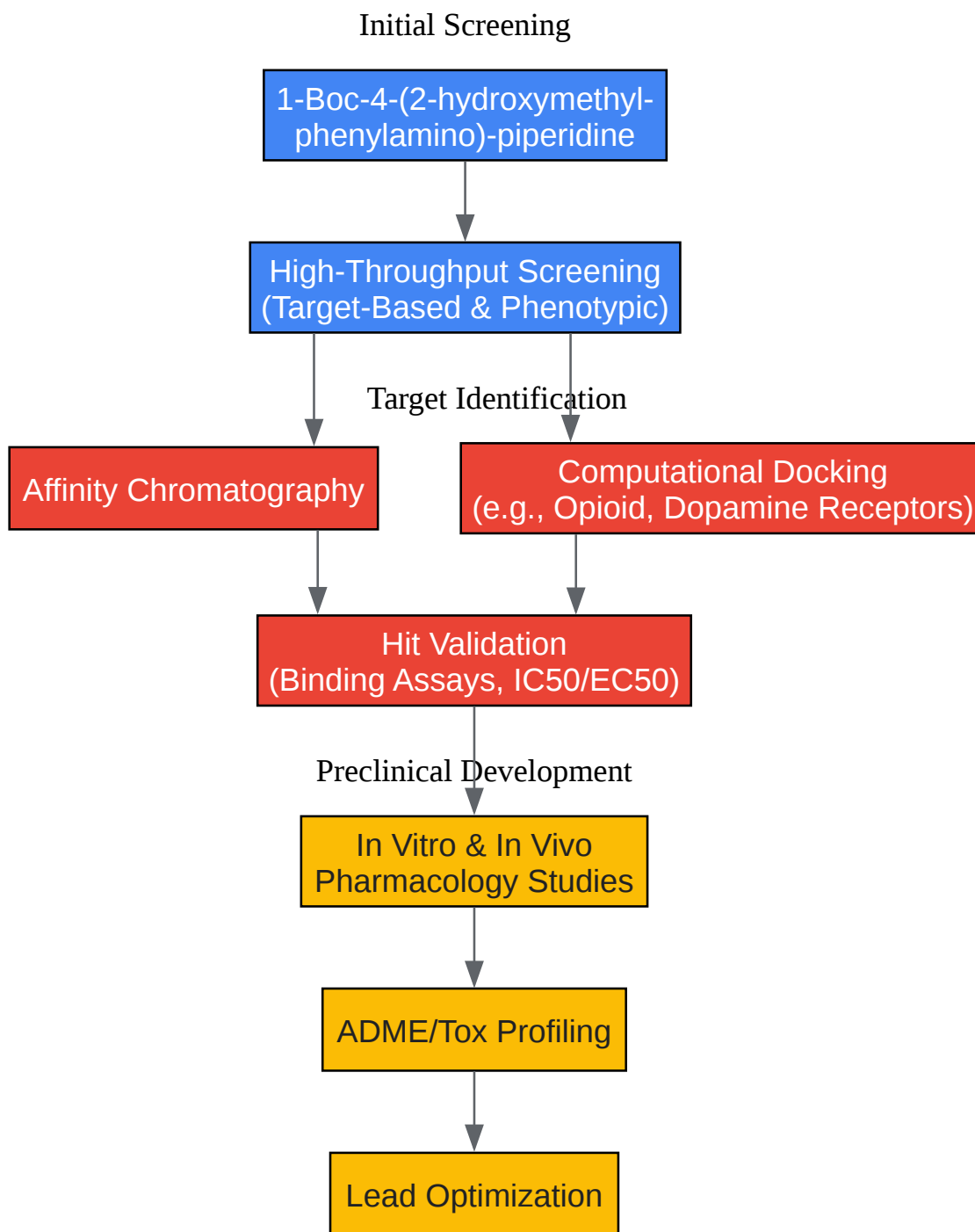
2. Potential for Neurological Targets:

Derivatives of the 1-Boc-4-(phenylamino)-piperidine scaffold have been explored for their potential to treat neurological disorders. For instance, the fluorinated analog, 1-Boc-4-(4-fluorophenylamino)-piperidine, has been investigated in the context of developing treatments for neurological conditions, with some derivatives showing activity at dopamine receptors and as acetylcholinesterase (AChE) inhibitors.[8] The piperidine ring is a well-established pharmacophore for central nervous system (CNS) targets.

Hypothetical Therapeutic Targets Based on Chemical Structure

The "2-hydroxymethyl-phenylamino" moiety of the query compound introduces a hydroxyl group positioned ortho to the amino linkage. This functional group could potentially engage in hydrogen bonding with biological targets, which could lead to a different pharmacological profile compared to other analogs.

A hypothetical workflow for investigating the therapeutic potential of this compound is outlined below.



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Hypothetical Drug Discovery Workflow.

Conclusion

At present, there is no direct scientific evidence to assign any specific therapeutic targets to **1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine**. Based on the activities of structurally related molecules, it is plausible that this compound could serve as an intermediate for, or a modulator of, CNS targets such as opioid or dopamine receptors. However, without experimental data, this remains speculative. Further research, including high-throughput screening and computational modeling, would be necessary to elucidate its pharmacological profile and identify any potential therapeutic applications.

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